molecular formula C25H29NO4 B1302557 Fmoc-homocyclohexyl-D-alanine CAS No. 269078-72-0

Fmoc-homocyclohexyl-D-alanine

Cat. No. B1302557
CAS RN: 269078-72-0
M. Wt: 407.5 g/mol
InChI Key: KYXCSTPOLMVGMS-HSZRJFAPSA-N
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Description

Fmoc-homocyclohexyl-D-alanine is an Fmoc protected alanine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . Alanine is one of the simplest amino acids with a methyl group as the side chain .


Synthesis Analysis

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is typically removed with a base such as pyridine .


Molecular Structure Analysis

The molecular formula of this compound is C25H29NO4 . It has a molecular weight of 407.50 .


Chemical Reactions Analysis

The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .


Physical And Chemical Properties Analysis

This compound appears as a white to off-white powder . It has an optical rotation of [a]D20 = 7.5 ± 2 º (Lit.) .

Mechanism of Action

Target of Action

Fmoc-homocyclohexyl-D-alanine, also known as Fmoc-D-homocyclohexylalanine, is primarily used in the field of peptide synthesis . The primary targets of this compound are the amino groups of amino acids that are used in the synthesis of peptides .

Mode of Action

This compound acts as a protecting group for the amino groups of amino acids during peptide synthesis . The compound can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection is crucial as it prevents unwanted side reactions during the synthesis process .

Biochemical Pathways

The biochemical pathway affected by this compound is the peptide synthesis process . By protecting the amino groups of amino acids, the compound ensures the correct sequence of amino acids in the peptide chain . This has a downstream effect on the structure and function of the synthesized peptides.

Pharmacokinetics

It is known that the fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with the correct sequence of amino acids . The compound allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Action Environment

The action of this compound is influenced by the environmental conditions of the peptide synthesis process . For instance, the removal of the Fmoc group is facilitated by the presence of a base . Additionally, the compound’s fluorescence properties can be used for monitoring coupling and deprotection reactions .

Safety and Hazards

Fmoc-homocyclohexyl-D-alanine is not classified as a hazardous substance or mixture .

Future Directions

Fmoc protected single amino acids have attracted great interest owing to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

Biochemical Analysis

Biochemical Properties

Fmoc-homocyclohexyl-D-alanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide synthesis process. The Fmoc group is typically removed with a base such as pyridine, allowing the alanine derivative to participate in the formation of peptide bonds . This interaction is crucial for the construction of complex peptide structures, which are essential for numerous biological functions.

Cellular Effects

The effects of this compound on cells and cellular processes are primarily observed in the context of peptide synthesis. This compound influences cell function by facilitating the assembly of peptides that can affect cell signaling pathways, gene expression, and cellular metabolism . The presence of this compound in peptide synthesis can lead to the production of peptides that modulate various cellular activities, thereby impacting overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The Fmoc group protects the amino group of the alanine derivative, preventing unwanted reactions during peptide synthesis . This protection is removed by a base, allowing the alanine derivative to form peptide bonds with other amino acids. This mechanism ensures the precise assembly of peptides, which is critical for their biological activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider during peptide synthesis. This compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup . Studies have shown that the compound can maintain its activity over extended periods, making it suitable for long-term experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effective in facilitating peptide synthesis. At higher doses, there may be toxic or adverse effects . It is important to determine the optimal dosage to achieve the desired effects without causing harm to the animal subjects.

Metabolic Pathways

This compound is involved in various metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The compound’s role in these pathways is crucial for the efficient synthesis of peptides, which are essential for numerous biological processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions ensure that the compound reaches its target sites, where it can participate in peptide synthesis. The localization and accumulation of this compound are important factors that influence its activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The precise localization of this compound is essential for its role in peptide synthesis and other biochemical processes.

properties

IUPAC Name

(2R)-4-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO4/c27-24(28)23(15-14-17-8-2-1-3-9-17)26-25(29)30-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h4-7,10-13,17,22-23H,1-3,8-9,14-16H2,(H,26,29)(H,27,28)/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYXCSTPOLMVGMS-HSZRJFAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20373268
Record name Fmoc-homocyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

269078-72-0
Record name Fmoc-homocyclohexyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20373268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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